Rhodium-Catalysed Ketone Hydroacylation: 85% Isolated Yield with dcpp vs. <5% with dppp and 9% with dcpe
In a direct head-to-head ligand screen for the Rh(I)-catalysed intermolecular hydroacylation of α-keto amide 2a with hydrocinnamaldehyde 1a, the dcpp-derived catalyst afforded 85% conversion (85% isolated yield), whereas the closely related dppp (L3, bite angle 95.5°), dppb (L4, 98.6°), dcpe (L7, 84.4°), and dcpb (L9, 97.1°) gave conversions of <5%, 25%, 9%, and 59%, respectively [1]. The optimal bite angle of dcpp (92.9°, calculated at B3LYP/LACV3P**) and its strong electron donation are jointly credited for the superior outcome. This experiment constitutes one of the clearest available demonstrations that small changes in phosphine substitution (Cy vs. Ph) or backbone length (C3 vs. C2 vs. C4) produce order-of-magnitude differences in catalytic productivity [1].
| Evidence Dimension | Catalytic conversion and isolated yield in Rh-catalysed hydroacylation |
|---|---|
| Target Compound Data | dcpp (L8): 85% conversion, 85% isolated yield, bite angle 92.9° |
| Comparator Or Baseline | dppp (L3): <5% conversion, bite angle 95.5°; dcpe (L7): 9%, bite angle 84.4°; dcpb (L9): 59%, bite angle 97.1°; dppb (L4): 25%, bite angle 98.6° |
| Quantified Difference | dcpp vs. dppp: ≥80 percentage-point increase in yield; dcpp vs. dcpe: 76 pp increase; dcpp vs. dcpb: 26 pp increase |
| Conditions | [Rh(cod)₂]BF₄ (0.1 equiv.), ligand (0.1 equiv.), 1a (2 equiv.), 2a (1 equiv.), DCE, 70 °C, 16 h; conversion by ¹H NMR with internal standard |
Why This Matters
For procurement decisions, this dataset demonstrates that selecting dppp or dcpe instead of dcpp for Rh-catalysed hydroacylation would result in near-complete loss of catalytic function, making dcpp the only viable 1,3-bis(phosphino)propane ligand for this transformation.
- [1] Kou, K. G. M.; Longobardi, L. E.; Dong, V. M. Adv. Synth. Catal. 2015, 357, 2233–2237, Table 1 (entries 1–9). View Source
